molecular formula C6H6BrNS B1277950 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 1080642-17-6

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No.: B1277950
CAS No.: 1080642-17-6
M. Wt: 204.09 g/mol
InChI Key: DMQBHCRIFUDQMJ-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 g/mol. It is characterized by a five-membered ring structure containing both sulfur and nitrogen atoms, with a bromine atom attached to the ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQBHCRIFUDQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433125
Record name 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080642-17-6
Record name 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole
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Preparation Methods

Reaction Conditions and Yield

Component Quantity/Detail
Substrate 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine
Reagents CuBr, isopentyl nitrite, acetonitrile
Temperature Room temperature (20–65°C)
Reaction Time 3–4 hours
Workup Partition between water/EtOAc, drying (MgSO₄)
Yield 14–30% (dependent on conditions)

Mechanistic Pathway :

  • Diazotization : The amine reacts with nitrous acid (generated in situ from isopentyl nitrite and CuBr) to form a diazonium salt.
  • Substitution : The diazonium group is replaced by bromide via a copper(I)-mediated process, yielding the 2-bromo derivative.

Key Challenges :

  • Competing side reactions (e.g., oxidation or polymerization).
  • Sensitivity to reaction temperature and stoichiometry.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Sandmeyer Bromination High regioselectivity, established protocol Low yield (14–30%), sensitive conditions 14–30%
Direct Bromination Scalable, fewer steps Unproven for this substrate, possible side reactions N/A
NBS Bromination Mild conditions, broad applicability Poor regioselectivity, requires validation N/A

Critical Data and Findings

Key Reaction Parameters

Parameter Sandmeyer Bromination Biphasic Bromination (Thiazole Formation)
Temperature 20–65°C 0–50°C
Solvent Acetonitrile Water/organic solvent (e.g., 1-chlorobutane)
Catalyst CuBr None
Byproducts Diazonium intermediates Unreacted ketone, polybrominated species

Analytical Validation

Technique Key Observations
¹H NMR Absence of NH signal confirms amine replacement by Br
MS [M+H]⁺ peak at m/z 203.94771 (calculated)
IR C-Br stretch at ~600–800 cm⁻¹

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole involves its interaction with specific molecular targets. The bromine atom and the heterocyclic ring structure allow it to participate in various chemical reactions, leading to the formation of different products. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole: Similar in structure but may have different reactivity and applications.

    2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one:

Uniqueness

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is unique due to its specific bromine substitution and the presence of both sulfur and nitrogen in the ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.

Biological Activity

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound with significant potential in biological applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure
The compound has the molecular formula C6H6BrNSC_6H_6BrNS and a molecular weight of 204.09 g/mol. Its structure includes a five-membered ring containing both sulfur and nitrogen, with a bromine atom attached, making it a valuable building block in organic synthesis.

Synthesis Methods
The synthesis typically involves bromination of 5,6-dihydro-4H-cyclopenta[d]thiazole under controlled conditions to ensure selective substitution at the desired position. The process can be scaled for industrial production using large reactors and purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom and the heterocyclic ring structure enable it to participate in numerous chemical reactions, influencing enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related thiazole compounds have shown promising cytotoxic effects against various cancer cell lines. Although specific data for this compound is limited, its structural analogs have demonstrated significant activity:

Compound No.IC50 (Mean ± SD) (µM)Cell Line
10b19.4 ± 0.22MCF-7
10e14.5 ± 0.30MCF-7
Doxorubicin40.0 ± 3.9MCF-7

These values indicate that certain derivatives exhibit stronger cytotoxicity than doxorubicin, a standard chemotherapy drug .

Antimicrobial Properties

In addition to anticancer activity, compounds related to this class have been studied for their antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Case Studies

  • Cytotoxicity Evaluation
    A study evaluated the cytotoxicity of several thiazole derivatives against human cancer cell lines (MCF-7, HCT-116, PC-3). The results demonstrated that certain derivatives exhibited significant potency compared to established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR)
    Research into the SAR of thiazole derivatives indicated that modifications at specific positions on the ring could enhance biological activity. This insight can guide future synthetic efforts to develop more effective anticancer agents based on the core structure of this compound .

Q & A

Q. Methodological Focus

  • ¹H NMR : Diagnostic signals for thiazole protons appear at δ 7.4–8.2 ppm, with coupling constants (e.g., J = 7.32 Hz) confirming substitution patterns .
  • XRD : Single-crystal X-ray diffraction provides bond-length validation (e.g., C–Br = 1.89–1.92 Å) and torsional angles .
  • Chromatography : Silica gel chromatography with heptane/ethyl acetate (70:3) effectively separates brominated byproducts .
  • IR : Absorbance at ~1476 cm⁻¹ (C=N) and ~689 cm⁻¹ (C–Br) confirms functional group integrity .

How do 2-bromo-thiazoles interact with biological targets, and what assays validate their inhibitory activity?

Advanced Research Focus
Brominated thiazoles exhibit α-glucosidase and α-amylase inhibition, with IC₅₀ values as low as 2.69 µM . Activity correlates with intramolecular hydrogen bonding (confirmed by IR and ¹H NMR) and π-π interactions with enzyme active sites. Molecular docking studies (e.g., AutoDock Vina) and ADME predictions (SwissADME) are used to optimize bioactivity and pharmacokinetics .

What computational strategies are employed to predict the reactivity and stability of 2-bromo-thiazole derivatives?

Q. Advanced Methodological Focus

  • DFT Calculations : B3LYP/6-31G(d) models assess intramolecular hydrogen bonding (e.g., O–H⋯N) and charge distribution .
  • Non-covalent Interaction (NCI) Analysis : Visualizes steric and electronic effects of bromine substitution on binding affinities .
  • MD Simulations : Predict conformational stability in solvent environments (e.g., water, DMSO) .

How do halogen substitution (Br vs. Cl) and ring saturation (dihydro vs. aromatic) alter the physicochemical properties of thiazoles?

Comparative Analysis Focus
Bromine increases molecular polarizability compared to chlorine, enhancing halogen bonding but reducing solubility. Saturation of the cyclopentane ring in dihydro-thiazoles reduces planarity, affecting π-π stacking and bioavailability. Comparative XRD studies of isostructural Cl/Br derivatives reveal differences in intermolecular contact distances (e.g., 3.54 Å for Br vs. 3.45 Å for Cl) .

What safety protocols are recommended for handling brominated thiazoles during synthesis?

Q. Basic Safety Focus

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (P210, P301+P310) .
  • Storage : Store in dry, inert environments (P402) to prevent decomposition .
  • Waste Disposal : Neutralize brominated waste with NaHCO₃ before incineration (P501) .

How can contradictory spectral data (e.g., NMR vs. XRD) for brominated thiazoles be resolved?

Data Analysis Focus
Discrepancies between solution-state NMR (dynamic averaging) and solid-state XRD (static packing) often arise from conformational flexibility. For example, NMR may indicate free rotation of aryl groups, while XRD shows a fixed twisted geometry. Variable-temperature NMR and NOESY experiments can bridge this gap .

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